2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one CAS number and properties
Executive Summary 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6) is a specialized heterocyclic building block predominantly used in the synthesis of biologically active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6) is a specialized heterocyclic building block predominantly used in the synthesis of biologically active pharmaceutical ingredients (APIs).[1] As an
-bromoketone derivative of benzofuran, it serves as a high-value electrophile for constructing fused heterocycles—most notably thiazoles and imidazoles—via Hantzsch-type cyclizations. Its structural core, the benzofuran moiety, is a pharmacophore frequently associated with anti-tumor, anti-microbial, and cardiovascular activities. This guide details its physicochemical profile, synthetic pathways, reactivity, and strict handling protocols required due to its lachrymatory nature.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Appearance: Typically an off-white to pale yellow crystalline solid.
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform). Poorly soluble in water.
Stability: Thermally sensitive; prone to hydrolysis and photolytic degradation.
Storage Conditions:Cold Chain (2–8°C) , under inert atmosphere (Argon/Nitrogen), protected from light.
Synthetic Pathways (Mechanistic Insight)
The synthesis of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is a two-stage process involving the construction of the benzofuran core followed by regioselective functionalization.
Stage 1: Assembly of the Benzofuran Core
The precursor, 2-acetyl-5-methylbenzofuran , is typically synthesized via the Rap-Stoermer condensation or a similar cyclization involving salicylaldehyde derivatives.
Mechanism: Phenolic alkylation followed by intramolecular aldol condensation and dehydration.
Stage 2: Regioselective
-Bromination
The conversion of the acetyl group to the bromoacetyl group requires precise control to avoid ring bromination.
Reagents: Bromine (Br
) in glacial acetic acid or N-Bromosuccinimide (NBS) with -TsOH.
Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine on the enol.
Critical Control Point: Temperature must be controlled (< 40°C) to prevent poly-bromination or bromination of the electron-rich aromatic ring.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from commercially available aldehydes to the target
-bromoketone.
Reactivity Profile & Applications
The C-Br bond adjacent to the carbonyl group is highly labile, making this compound a potent electrophile. It is primarily used to synthesize heterocycles that fuse to the benzofuran system, a strategy widely employed in medicinal chemistry to improve potency and metabolic stability.
Hantzsch Thiazole Synthesis
Reaction with thioamides or thioureas yields 2-substituted thiazolyl-benzofurans.
Reagents: Thiourea, Thioacetamide, or substituted Thiobenzamides.
Solvent: Ethanol or DMF (Reflux).
Application: Synthesis of anti-microbial and anti-cancer agents (e.g., EGFR inhibitors).
Imidazole Formation
Reaction with amidines or guanidines leads to imidazole derivatives.
Mechanism: Nucleophilic attack by the amidine nitrogen followed by cyclodehydration.
Nucleophilic Substitution
Direct displacement of the bromide by amines, phenols, or thiols generates
-substituted ketones, which are precursors for -amino alcohols (via reduction).
Reactivity Visualization
Caption: Divergent synthesis of pharmacologically active heterocycles from the target bromoketone.
Safety, Handling, & Storage (E-E-A-T)
Warning: This compound is an
-haloketone , a class of compounds known for potent lachrymatory (tear-inducing) and skin-irritating properties.
Hazard Identification
H314: Causes severe skin burns and eye damage.[2][3]
Kirilmis, C. et al.Synthesis and antimicrobial activity of some novel derivatives of benzofuran: The Hantzsch thiazole synthesis.European Journal of Medicinal Chemistry, 2008.
A Researcher's Technical Guide to the Safe Handling of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
An In-Depth Synthesis of Hazard Analysis, Exposure Control, and Emergency Protocols for Drug Development Professionals As research and development in novel therapeutics continues to accelerate, the synthesis and handling...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Synthesis of Hazard Analysis, Exposure Control, and Emergency Protocols for Drug Development Professionals
As research and development in novel therapeutics continues to accelerate, the synthesis and handling of complex intermediates have become daily realities for scientists. Among these, alpha-bromo ketones, such as 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, are powerful reagents prized for their synthetic utility. However, this reactivity also necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more technical analysis for the experienced researcher. It explains the causality behind safety recommendations, integrates field-proven best practices, and offers a framework for creating a self-validating system of safety in your laboratory.
Section 1: Hazard Identification and Comprehensive Risk Profile
The primary hazards associated with 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one stem from its classification as an alpha-bromo ketone. This functional group is a potent electrophile and alkylating agent, which is the root cause of its significant toxicological profile. An analogous compound, 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, is classified as causing severe skin burns and eye damage[1][2]. It is imperative to handle this compound with the assumption of high toxicity and corrosivity.
GHS Hazard Classification (Anticipated)
While a specific, universally adopted GHS classification for this exact molecule is not available, based on analogous structures and the known reactivity of the alpha-bromo ketone moiety, the following classifications should be anticipated[3][4]:
Acute Toxicity: May be harmful if swallowed, and potentially toxic upon dermal contact or inhalation[3].
Skin Corrosion/Irritation (Category 1B/1C): This is the most significant and immediate hazard. Alpha-bromo ketones are known skin irritants and lachrymators[5]. They can cause severe chemical burns upon contact, leading to irreversible skin damage[1][6][7]. The mechanism involves the alkylation of proteins and other biomolecules in the skin tissue.
Serious Eye Damage (Category 1): Direct contact with the eyes can cause severe, irreversible damage, including burns and potential blindness[1][2].
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if dust or vapors are inhaled.
The following diagram illustrates the anticipated GHS hazard pictograms and their meanings in the context of this chemical's risk profile.
Caption: Fig 1. Anticipated GHS Hazard Profile.
Toxicological Insights
The benzofuran core, while common in many biologically active compounds and natural products, can also present its own toxicological concerns[8][9]. Studies on the parent compound, 2,3-benzofuran, have shown evidence of liver and kidney toxicity in animal models after intermediate and chronic oral exposure[10]. While the acute effects of the alpha-bromo ketone group are more immediate, the potential for target organ damage from the core structure should not be overlooked, especially in scenarios involving repeated exposure.
Section 2: Proactive Exposure Control and Chemical Management
A self-validating safety system relies on minimizing the possibility of exposure from the outset. This is achieved through a multi-layered approach known as the Hierarchy of Controls.
Caption: Fig 2. Hierarchy of Controls.
Engineering Controls: The Primary Barrier
The most critical step in preventing exposure is to handle the material within a properly functioning chemical fume hood at all times[11]. This is non-negotiable.
Causality: A fume hood contains vapors and fine powders, preventing them from entering the breathing zone of the researcher. Given the anticipated respiratory irritation and potential inhalation toxicity, this is the most effective control measure.
Validation: Verify the fume hood's certification is current and check the airflow monitor before every operation. The velocity should be within the range specified by your institution's environmental health and safety (EHS) office.
Administrative Controls: Procedural Safeguards
Designated Areas: All work with this compound, including weighing, transfers, and reaction workups, must be restricted to a designated area within the lab (e.g., a specific fume hood). This area should be clearly marked with hazard signage.
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required. It should include steps for weighing, transfer, reaction quenching, and waste disposal. All personnel must be trained on this SOP before beginning work.
Waste Management: All waste, including contaminated consumables (gloves, pipette tips, absorbent paper), must be segregated into a clearly labeled, sealed hazardous waste container. Never mix this waste with general lab trash.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be relied upon as the primary means of protection.
Hand Protection: Wear heavy-duty nitrile or neoprene gloves. A double-gloving strategy is highly recommended.
Causality: Alpha-bromo ketones can penetrate standard thin nitrile gloves quickly. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes[11]. When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to goggles[11].
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.
Section 3: Reactive Measures and Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and decisive action is critical. The goal is to rapidly decontaminate and seek professional medical help.
Skin Contact:
Immediately proceed to the nearest safety shower or drench hose[12].
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes[12].
Wash the area with soap and water after the initial flush[11][12].
Seek immediate medical attention. Provide the medical team with the SDS for the compound.
Eye Contact:
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[11][12].
Remove contact lenses if present and easy to do so. Continue rinsing[2].
The response depends on the size of the spill. All spills should be handled only by trained personnel wearing appropriate PPE.
Caption: Fig 3. Emergency Spill Response.
Minor Spill (Contained within a fume hood):
Ensure appropriate PPE is worn.
Contain the spill by covering it with a non-reactive absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent[14][15]. Do not use combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[14].
Clean the spill area thoroughly with soap and water[12].
Major Spill (Outside of a fume hood or a large volume):
Evacuate the laboratory immediately and alert others in the vicinity[11][15].
If safe to do so, close the lab doors to contain vapors[11].
Activate the fire alarm if necessary to evacuate the building[11].
Call your institution's EHS emergency line or 911 from a safe location. Provide details on the chemical spilled and the location[15].
Do not attempt to clean up a major spill yourself.
Section 4: Quantitative Data and Properties
Having key physical and chemical data readily available is crucial for both experimental design and emergency planning.
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is a valuable synthetic intermediate whose utility is matched by its significant potential hazards. Its structural features—specifically the alpha-bromo ketone moiety—dictate that it must be treated as a corrosive, toxic, and irritating compound. By understanding the chemical causality behind these hazards, researchers can move beyond mere compliance and implement a proactive, multi-layered safety system. Adherence to the principles of the Hierarchy of Controls, rigorous use of engineering and administrative safeguards, and unwavering preparedness for emergency situations are not just recommended—they are essential for ensuring the safety of all personnel in a high-stakes research environment.
References
ChemSafetyPro.COM. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. Available at: [Link]
National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. In A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Available at: [Link]
CloudSDS. GHS classes within the health hazard group. Available at: [Link]
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]
American Elements. 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. Available at: [Link]
Hill, S. L., et al. (2015). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. ResearchGate. Available at: [Link]
International Journal of Scientific Development and Research. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]
U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available at: [Link]
University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). Available at: [Link]
MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]
Environmental Health and Safety Office, Augusta University. (2025, January 14). EHSO Manual 2025-2026: Spill Control/Emergency Response. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for 2,3-Benzofuran. U.S. Public Health Service. Available at: [Link]
Unknown. Chemical Emergency Procedures. Available at: [Link]
Organic Chemistry Portal. Synthesis of α-Bromoketones. Available at: [Link]
PubChemLite. 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. Available at: [Link]
Columbia University Research. Emergency Spill Procedures. Available at: [Link]
Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Available at: [Link]
Auburn University Risk Management and Safety. Emergency and Spill Response Procedures. Available at: [Link]
Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available at: [Link]
Google Patents. (2012). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]
National Institutes of Health. (2019). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]
ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]
PubChem. 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one. Available at: [Link]
Strategic Synthesis of 5-Methyl-1-Benzofuran: Key Intermediates and Pathways
Topic: Literature Review of 5-Methyl-1-Benzofuran Synthesis Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 5-methyl-1-b...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of 5-Methyl-1-Benzofuran Synthesis Intermediates
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 5-methyl-1-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various bioactive natural products (e.g., eupomatenoids) and synthetic therapeutics targeting arrhythmia (amiodarone analogues), oxidative stress, and microbial infections.[2] This technical guide reviews the critical intermediates required for the construction of the 5-methyl-1-benzofuran system. We prioritize scalable, high-fidelity synthetic routes over purely academic curiosities, focusing on the Rap-Stoermer condensation , Intramolecular Cyclization of Propargyl Ethers , and Sonogashira-mediated annulation .
To understand the utility of specific intermediates, we must first visualize the retrosynthetic logic. The construction of the furan ring onto the benzene core typically relies on establishing the C2–C3 bond or the C2–O bond.
Diagram 1: Retrosynthetic Disconnection of 5-Methyl-1-Benzofuran
Figure 1: Strategic disconnections revealing the three primary intermediates derived from p-cresol.
Critical Intermediates and Synthetic Pathways[1]
Route A: The Salicylaldehyde Pathway (Rap-Stoermer/Feist-Benary)
This is the most robust route for generating 2-substituted 5-methylbenzofurans, particularly ester derivatives useful for further functionalization.
Role: Provides the phenolic oxygen and the electrophilic carbonyl carbon required for heterocyclization.
Synthesis: Typically achieved via the Reimer-Tiemann reaction or Duff reaction on p-cresol. While Reimer-Tiemann often yields a mixture of regioisomers, modern catalytic oxidation of p-cresol using Cobalt(II) catalysts has shown higher selectivity [1].
Mechanism:
The reaction proceeds via an aldol-type condensation between the aldehyde and an
-haloketone (Rap-Stoermer) or -haloester (Feist-Benary), followed by an intramolecular displacement of the halide by the phenoxide oxygen.
Route B: The Propargyl Ether Pathway
Ideal for accessing the unsubstituted parent heterocycle or 2-methyl derivatives without requiring harsh acidic conditions.
Synthesis: Williamson ether synthesis reacting p-cresol with propargyl bromide in the presence of
.
Cyclization: Thermal rearrangement (Claisen) followed by cyclization, or metal-catalyzed (Au, Pt, or Pd) cycloisomerization.
Route C: The Transition-Metal Pathway (Sonogashira)
Best suited for installing complex aryl or alkyl substituents at the C2 position during the ring-forming step.
Primary Intermediate:2-Iodo-4-methylphenol
Role: The aryl halide partner in Pd-catalyzed cross-coupling.[3]
Synthesis: Ortho-iodination of p-cresol using
or NIS.
Reaction: Sonogashira coupling with a terminal alkyne followed by Cu-catalyzed 5-endo-dig cyclization [2].
Detailed Experimental Protocol
Focus: Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate via Route A.
Rationale: This ester is a high-value intermediate for drug discovery, easily hydrolyzed to the acid or reduced to the alcohol.
Workflow Diagram
Figure 2: Step-by-step workflow for the Feist-Benary cyclization.
Protocol Steps [3]
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-5-methylbenzaldehyde (10 mmol, 1.36 g) in anhydrous DMF (20 mL).
Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion formed in situ.
Base Addition: Add anhydrous Potassium Carbonate (
) (20 mmol, 2.76 g). Stir at room temperature for 15 minutes.
Causality: The base deprotonates the phenol to generate the phenoxide, which is the active nucleophile.
Alkylation/Cyclization: Add Ethyl chloroacetate (12 mmol, 1.47 g) dropwise. Heat the mixture to 90–100 °C for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, replaced by a less polar product spot.
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.
Observation: A solid precipitate (the ester) should form immediately.
Isolation: Filter the solid under vacuum. Wash with cold water (
mL) to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from ethanol to obtain colorless needles.
Expected Yield: 75–85%.
Characterization:
NMR (CDCl3) should show the C3-H singlet around 7.4-7.5 ppm and the ethyl ester quartet/triplet signals.
Comparative Analysis of Synthetic Routes
Feature
Route A: Salicylaldehyde (Rap-Stoermer)
Route B: Propargyl Ether
Route C: Sonogashira
Atom Economy
Moderate (Loss of + halide)
High (Isomerization)
Low (Loss of phosphine/halide waste)
Scalability
High (Cheap reagents, simple workup)
Moderate (Exothermic cyclization)
Low (Expensive Pd/Cu catalysts)
Substrate Scope
Limited to available -haloketones
Flexible on alkyne terminus
Highly flexible for C2-aryl groups
Key Risk
O-alkylation vs C-alkylation competition
Explosive potential of propargyls
Catalyst poisoning/cost
Primary Use
Bulk synthesis of core scaffold
Mechanistic studies
Late-stage diversification
References
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[4] Link
Kishore, G. & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.[5] The Journal of Organic Chemistry, 87(15), 10158–10172. Link
BenchChem. (2025).[6] Synthesis of 5-Methylbenzofuran: A Mechanistic Perspective. BenchChem Technical Guides. Link
Koca, I. et al. (2022).[7] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[7][8][9] ChemistrySelect, 7(30), e202202243.[8] Link
stability of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one under standard conditions
Executive Summary 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6) is a high-value heterocyclic building block used primarily in the synthesis of bioactive benzofuran derivatives.[1][2][3] As an -hal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6) is a high-value heterocyclic building block used primarily in the synthesis of bioactive benzofuran derivatives.[1][2][3] As an
-haloketone, it possesses a "chemical warhead" structure—a highly electrophilic carbon adjacent to a carbonyl group—making it inherently unstable under standard ambient conditions.
This guide defines the stability profile, degradation mechanisms, and mandatory handling protocols required to maintain compound integrity. Crucially, this compound is not stable at room temperature for extended periods and requires cold-chain management.
Chemical Identity & Structural Analysis[1][2][3]
The stability of this compound is dictated by two competing structural features: the stabilizing aromatic benzofuran core and the destabilizing
-bromoacetyl tail.
Property
Data
IUPAC Name
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
CAS Number
1178862-94-6
Molecular Formula
Molecular Weight
253.09 g/mol
Physical State
Pale yellow to light brown solid (low melting point)
Key Functional Group
-Bromoketone ()
Reactivity Class
Potent Electrophile / Alkylating Agent
Structural Instability Factors
The C-Br Bond: The carbon-bromine bond is polarized and weak (
). The adjacent carbonyl group increases the acidity of the -protons, facilitating enolization and subsequent degradation.
The Benzofuran Ring: The 5-methyl group is an electron-donating group (EDG). While it stabilizes the aromatic system, it increases electron density at the C2 position, potentially making the carbonyl oxygen more susceptible to Lewis acid coordination or protonation, which catalyzes hydrolysis.
Stability Profile Under Standard Conditions
"Standard conditions" for this compound are defined strictly as controlled laboratory environments , not ambient warehouse storage.
A. Hydrolytic Stability (Moisture Sensitivity)
Status:High Risk
Mechanism: In the presence of moisture, the bromine atom is displaced by water via an
mechanism, yielding the corresponding -hydroxy ketone and hydrobromic acid (HBr).
Autocatalysis: The HBr byproduct acts as an acid catalyst, accelerating further hydrolysis and promoting polymerization of the benzofuran ring.
Visual Indicator: The solid turns from pale yellow to a sticky, dark brown gum.
B. Photostability (Light Sensitivity)
Status:Moderate to High Risk
Mechanism: Exposure to UV or blue light (
) causes homolytic cleavage of the C-Br bond, generating radical species. These radicals can dimerize or react with oxygen to form complex degradation products.
Requirement: Must be stored in amber glass or foil-wrapped containers.
C. Thermal Stability
Status:Unstable >
Mechanism: Thermal stress induces dehydrobromination (elimination of HBr) or intermolecular condensation (alkylation of one molecule by another).
Transport: Requires cold-chain shipping (
or dry ice).
Degradation Pathways (Mechanistic View)
The following diagram illustrates the primary degradation routes triggered by environmental exposure.
Figure 1: Primary degradation pathways including hydrolysis, photolysis, and thermal elimination.
Handling & Storage Protocols
To ensure scientific integrity and reproducibility, the following Self-Validating System (SVS) protocol must be followed.
Storage Decision Tree
Figure 2: Decision matrix for receipt, validation, and storage of the compound.
Detailed Protocols
1. Long-Term Storage (Recommended)
Temperature:
is optimal. is acceptable for short durations (<1 month).
Atmosphere: Store under Argon or Nitrogen . The exclusion of oxygen and moisture is critical.
Container: Amber borosilicate glass vials with Teflon-lined caps. Seal cap junctions with Parafilm or electrical tape to prevent gas exchange.
2. Handling for Synthesis
Thawing: Allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation on the solid, triggering hydrolysis.
Incompatible: Water, Alcohols (Methanol/Ethanol), Amines (unless intended as reactants), DMSO (can cause oxidation at high temps).
Safety (Lachrymator): This compound is a potent lachrymator (tear gas agent) and skin irritant. All handling must occur inside a functioning fume hood.
Analytical Monitoring (Quality Control)
Researchers should verify purity before critical steps using the following method.
Detection: UV at 254 nm (aromatic ring) and 280 nm .
Expected Retention: The
-bromoketone will elute later than the hydrolyzed alcohol impurity (which is more polar).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80147728, 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]
Harnessing the Benzofuran Scaffold: A Senior Scientist's Guide to Pharmacophore-Driven Drug Discovery
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique electronic and structura...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique electronic and structural properties make it an ideal starting point for the development of novel therapeutics across various disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and utilizing pharmacophores in the context of benzofuran-based drug discovery. We will delve into the core principles of pharmacophore modeling, present a self-validating, step-by-step workflow for both ligand- and structure-based approaches, and illustrate its practical application in virtual screening to identify novel lead candidates. This guide is designed to bridge theory with practice, offering field-proven insights to accelerate the discovery of next-generation benzofuran-containing drugs.
Introduction: The Privileged Nature of the Benzofuran Core
The benzofuran motif, consisting of a fused benzene and furan ring, is a fundamental structural unit found in numerous natural products and synthetic molecules.[1] This scaffold is considered "privileged" because it can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Benzofuran derivatives have demonstrated significant potential as antimicrobial, antifungal, anti-inflammatory, antitumor, and neuroprotective agents.[1][3]
The versatility of the benzofuran core stems from several key characteristics:
Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can be advantageous for specific binding to a target protein.
Electronic Properties: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and hydrophobic interactions.
Synthetic Tractability: The benzofuran scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[4]
Given the proven therapeutic potential and chemical versatility of this scaffold, a systematic approach to identifying the key molecular features responsible for its biological activity is paramount. Pharmacophore modeling provides a powerful computational lens to achieve this, enabling the rational design of novel and more potent benzofuran-based drug candidates.[5]
The Pharmacophore Concept: Decoding Molecular Recognition
At its core, a pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[6][7] It is not a real molecule or a specific functional group, but rather a three-dimensional arrangement of these key features.[6]
Common pharmacophoric features include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive and Negative Ionizable Groups
The spatial relationship and distances between these features are critical for determining the specificity and affinity of a ligand for its target.[7] Pharmacophore modeling aims to build a 3D template of these features, which can then be used to guide the design and discovery of new molecules with desired biological activities.[6]
Caption: A conceptual diagram of a pharmacophore model illustrating key features and their spatial relationships.
The Core Workflow: A Self-Validating Protocol for Pharmacophore Identification
The process of identifying a robust pharmacophore model is a systematic endeavor that can be broadly categorized into ligand-based and structure-based approaches.[5][6] Ligand-based methods are employed when the 3D structure of the target is unknown and rely on a set of known active molecules.[6] Conversely, structure-based methods utilize the 3D structure of the target protein to define the key interaction points within the binding site.[5][8]
This section outlines a comprehensive and self-validating workflow that can be adapted for benzofuran-based projects.
Phase I: Dataset Curation and Preparation (Ligand-Based Approach)
The quality of a ligand-based pharmacophore model is critically dependent on the quality and diversity of the input data. The principle of "garbage in, garbage out" is particularly relevant here.
Protocol: Curating a Dataset of Benzofuran Derivatives
Data Collection: Gather a set of benzofuran derivatives with experimentally determined biological activity against the target of interest from literature or internal databases.
Structural Diversity: Ensure the dataset includes a wide range of structural variations on the benzofuran scaffold.
Activity Range: Include compounds with a spectrum of activities: highly active, moderately active, and inactive. Inactive compounds are crucial for defining regions of steric or electronic intolerance.[9]
Data Cleaning: Standardize chemical structures (e.g., handle tautomers, protonation states) and biological activity data (e.g., convert IC50 to pIC50).
Set Partitioning: Divide the dataset into a training set (typically 70-80% of the data) for model generation and a test set for validation.[10]
Rationale: A well-curated dataset with diverse structures and a wide range of activities ensures that the resulting pharmacophore model is statistically significant and not biased towards a specific chemical series. The test set provides an unbiased assessment of the model's predictive power.
Table 1: Example of a Curated Dataset for Pharmacophore Modeling
Compound ID
Structure (SMILES)
Biological Activity (pIC50)
Set Assignment
BZF-001
c1ccc2c(c1)oc(C(=O)N)c2C
7.8
Training
BZF-002
c1ccc2c(c1)oc(CC(=O)O)c2C
7.5
Training
BZF-003
c1ccc2c(c1)oc(C)c2Cl
5.2
Training
BZF-004
c1ccc2c(c1)oc(C)c2N
6.9
Test
BZF-005
c1ccc2c(c1)oc(C)c2CC
4.9
Test
Phase II: Model Generation - Ligand-Based & Structure-Based Synergy
With a prepared dataset, the next step is to generate pharmacophore hypotheses.
Protocol: Ligand-Based Pharmacophore Model Generation
Conformational Analysis: For each molecule in the training set, generate a set of low-energy 3D conformations to account for molecular flexibility.[11] This is a critical step as it ensures the bioactive conformation is likely to be represented.
Feature Identification: Identify the pharmacophoric features present in each conformer of the active molecules.
Molecular Alignment: Superimpose the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features.[11] This alignment can be based on common features or shape similarity.
Hypothesis Generation: Generate a set of pharmacophore hypotheses that capture the common features of the aligned active molecules. These hypotheses are then scored and ranked based on how well they map to the active compounds while excluding the inactive ones.
Synergy with Structure-Based Approaches:
When the 3D structure of the target protein is available, it provides an invaluable opportunity to refine and validate the ligand-based model.[5][12]
Caption: Workflow illustrating the synergy between ligand-based and structure-based pharmacophore modeling approaches.
Phase III: Rigorous Model Validation
A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[10] Validation ensures the model is robust, predictive, and not a result of chance correlation.[5]
Protocol: Pharmacophore Model Validation
Test Set Validation: Screen the test set (which was not used for model generation) against the pharmacophore hypotheses. A good model should be able to distinguish the active compounds from the inactive ones in the test set with high accuracy.[10]
Decoy Set Screening: Screen a large set of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally distinct and presumed to be inactive) against the model. The model should ideally retrieve very few decoys.
Statistical Metrics: Quantify the model's performance using established metrics.
Table 2: Key Metrics for Pharmacophore Model Validation
Metric
Description
Desired Value
Sensitivity
The ability of the model to identify known active compounds.[13]
High
Specificity
The ability of the model to reject inactive compounds.[13]
High
Enrichment Factor (EF)
Measures how many more actives are found in a small fraction of the screened database compared to random selection.[13]
High (>>1)
ROC-AUC
The Area Under the Receiver Operating Characteristic curve; a measure of the model's ability to discriminate between actives and inactives.[10]
Close to 1.0
Trustworthiness through Self-Validation: A protocol that includes both a held-out test set and decoy screening is inherently self-validating. It provides a robust and unbiased assessment of the model's real-world predictive power before committing resources to subsequent steps like virtual screening.
Application: From Hypothesis to Hits via Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening on large chemical databases to identify novel hit compounds.[5][10] This process is significantly faster and more cost-effective than high-throughput experimental screening.
Protocol: Pharmacophore-Based Virtual Screening
Database Preparation: Prepare a large database of commercially available or proprietary compounds for screening. This involves generating 3D conformations for each molecule.
Pharmacophore as a 3D Query: Use the validated pharmacophore model as a 3D query to search the conformational database.
Hit Retrieval: Retrieve the molecules that fit the pharmacophore query. These molecules are predicted to have the desired biological activity.
Post-Screening Filtering: The initial hit list can be further refined using other computational methods such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and visual inspection by an experienced medicinal chemist.[14]
Caption: A streamlined workflow for pharmacophore-based virtual screening to identify novel lead candidates.
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern, rational drug design, particularly for scaffolds as versatile as benzofuran. By abstracting the key features required for molecular recognition, this computational approach provides a clear roadmap for hit identification and lead optimization.[5] The synergistic use of ligand- and structure-based methods, coupled with rigorous, multi-faceted validation, ensures the development of predictive models that can significantly accelerate the discovery pipeline.
As computational power increases and algorithms become more sophisticated, we can expect pharmacophore modeling to be integrated more deeply with other in silico techniques, such as 3D-QSAR, molecular dynamics, and machine learning, to build even more accurate and predictive models.[15][16] For benzofuran-based drug discovery, these advanced approaches will continue to unlock new therapeutic possibilities, paving the way for the development of highly selective and potent drugs for a wide range of human diseases.
References
Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
Protheragen. Ligand-based Pharmacophore Modeling. Retrieved from [Link]
Al-Ostath, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
Patsnap Synapse. (2025, May 21).
Creative Biolabs. Ligand-based Pharmacophore Modeling Service. Retrieved from [Link]
RSC Publishing. (2014). Benzofuran: an emerging scaffold for antimicrobial agents.
ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling (A).... Retrieved from [Link]
Di Marino, D., & D'Auria, G. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
Kim, K. H., et al. (2009, December 15). Use of molecular modeling, docking, and 3D-QSAR studies for the determination of the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors. PubMed.
Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]
Ali, A., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PMC.
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
ResearchGate. (2026, January 28). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking | Request PDF.
Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Retrieved from [Link]
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Retrieved from [Link]
ResearchGate. (n.d.).
Frontiers. (2020, January 31). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease.
IJSDR. (n.d.).
CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved from [Link]
ResearchGate. (2022, August 16). (PDF)
Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]
YouTube. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening.
Pittsburgh University. (2023, November 23). Tutorial : Virtual Screening with Pharmacophores using Pharmit.
Abdel-Karim, S. S., et al. (2023, November 15).
Ma, Y., et al. (2017, June 13). Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Oncotarget.
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
ResearchGate. (n.d.).
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on valid
Al-Hujaily, E. M., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
Creating a pharmacophore from a single protein-ligand complex. (n.d.).
ResearchGate. (n.d.). (b)
ResearchGate. (n.d.).
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
Application Notes and Protocols for the Hantzsch Thiazole Synthesis with Benzofuran Bromoketones
Introduction: Bridging Benzofuran and Thiazole Moieties The convergence of benzofuran and thiazole scaffolds in a single molecular entity is of significant interest to medicinal chemists and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging Benzofuran and Thiazole Moieties
The convergence of benzofuran and thiazole scaffolds in a single molecular entity is of significant interest to medicinal chemists and drug development professionals. Benzofuran derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] Similarly, the thiazole ring is a cornerstone of many therapeutic agents, known for its diverse pharmacological properties, including antimicrobial and anticancer effects.[3][4][5] The Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring, offers a reliable pathway to these hybrid molecules.[6] This application note provides a comprehensive guide to the synthesis of thiazoles bearing a benzofuran substituent, starting from the preparation of a key intermediate, a benzofuran bromoketone.
This document is designed for researchers in organic and medicinal chemistry, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful synthesis. We will cover the synthesis of the α-bromoketone precursor from a benzofuran starting material and its subsequent cyclocondensation with a thioamide in the Hantzsch reaction.
Theoretical Framework: The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole.[6] The reaction is known for its high yields and operational simplicity.[3][7] The general mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, proceeding via an SN2 pathway.[7][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the stable, aromatic thiazole ring.[9][10] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[10]
Our approach is a two-stage process. First, we will synthesize the requisite α-bromoketone from a commercially available benzofuran derivative. Second, this intermediate will be used in the Hantzsch reaction to form the target thiazole.
Part 1: Synthesis of 1-(Benzofuran-2-yl)-2-bromoethan-1-one (Benzofuran Bromoketone)
The synthesis of the α-bromoketone is a critical precursor step. While various methods exist for the synthesis of benzofurans,[11][12][13] a common route to the required ketone is through Friedel-Crafts acylation of benzofuran, followed by α-bromination. For this protocol, we will assume the starting material is 2-acetylbenzofuran, which can be prepared via established literature methods.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
2-Acetylbenzofuran
≥98%
Sigma-Aldrich
Bromine (Br₂)
Reagent Grade
Sigma-Aldrich
Chloroform (CHCl₃)
ACS Grade
Fisher Scientific
Acetic Acid (glacial)
ACS Grade
VWR Chemicals
Sodium Bicarbonate (NaHCO₃)
Saturated solution
---
Sodium Sulfate (Na₂SO₄)
Anhydrous
---
Diethyl Ether
ACS Grade
---
Hexanes
ACS Grade
---
Protocol 1: α-Bromination of 2-Acetylbenzofuran
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylbenzofuran (10 mmol, 1.60 g) in 30 mL of chloroform.
Bromination: Prepare a solution of bromine (10.5 mmol, 0.54 mL) in 10 mL of chloroform and add it to the dropping funnel. Add a few drops of glacial acetic acid to the reaction flask as a catalyst. Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over 30 minutes. The red-brown color of bromine should disappear upon addition.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.
Work-up: Once the reaction is complete, carefully pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bicarbonate to quench any unreacted bromine and neutralize the acetic acid.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 25 mL portions of diethyl ether.
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude 1-(benzofuran-2-yl)-2-bromoethan-1-one can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield a crystalline solid.
Part 2: Hantzsch Synthesis of 2-Amino-4-(benzofuran-2-yl)thiazole
With the benzofuran bromoketone in hand, we can proceed with the core Hantzsch thiazole synthesis. We will use thiourea as the thioamide component to yield a 2-aminothiazole derivative.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
1-(Benzofuran-2-yl)-2-bromoethan-1-one
As synthesized
---
Thiourea
≥99%
Sigma-Aldrich
Ethanol (EtOH)
Absolute
Fisher Scientific
Sodium Carbonate (Na₂CO₃)
5% aqueous solution
---
Deionized Water
---
---
Protocol 2: Hantzsch Thiazole Synthesis
Reaction Setup: In a 50 mL round-bottom flask, combine 1-(benzofuran-2-yl)-2-bromoethan-1-one (5.0 mmol, 1.20 g) and thiourea (7.5 mmol, 0.57 g).[7]
Solvent Addition and Reflux: Add 20 mL of absolute ethanol and a magnetic stir bar. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.[9]
Reaction Time and Monitoring: Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.[9]
Product Isolation (Precipitation): After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product may precipitate upon cooling.
Basification and Filtration: Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes.[7] This step neutralizes the HBr salt of the thiazole product, leading to the precipitation of the free base.
Washing and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.[7] Allow the solid to air-dry on a watch glass.
Purification: The crude product is often of high purity.[7] If necessary, the 2-amino-4-(benzofuran-2-yl)thiazole can be further purified by recrystallization from ethanol.
Workflow Visualization
The entire experimental process, from starting materials to the final purified product, is summarized in the following workflow diagram.
Caption: Figure 2: Experimental Workflow.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point: To determine the melting range of the solid products.[7]
Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the intermediate and final product.
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[14][15]
α-Bromoketones: These compounds are lachrymatory and skin irritants. Handle with care and avoid inhalation of vapors.
Bromine: Highly corrosive and toxic. Handle with extreme caution in a fume hood.
Thioamides: Can be toxic. Avoid inhalation and skin contact.
Solvents: Chloroform, diethyl ether, and ethanol are flammable. Keep away from ignition sources.[16]
Consult the Safety Data Sheets (SDS) for all chemicals before use. Spills should be cleaned up immediately following established laboratory procedures.[14]
Conclusion
The Hantzsch thiazole synthesis remains a powerful tool for the construction of thiazole-containing molecules. By following the detailed protocols outlined in this application note, researchers can successfully synthesize novel benzofuran-substituted thiazoles. These protocols provide a solid foundation for further exploration and derivatization, enabling the development of new chemical entities for drug discovery and materials science. The key to a successful outcome lies in careful execution, diligent monitoring, and adherence to all safety precautions.
References
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]
Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1275. Retrieved from [Link]
Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols | Request PDF. (n.d.). Retrieved from [Link]
Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A. (2017, May 5). Retrieved from [Link]
Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate. (n.d.). Retrieved from [Link]
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC. (2022, December 4). Retrieved from [Link]
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved from [Link]
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. (2019, June 11). Retrieved from [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.). Retrieved from [Link]
One-pot synthesis of 2-amino-3-arylbenzofurans - ResearchGate. (2020, October 23). Retrieved from [Link]
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. (n.d.). Retrieved from [Link]
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). Retrieved from [Link]
Synthesis of Benzofuran-3(2H)-ones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). Retrieved from [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Retrieved from [Link]
Synthesis and Evaluation of Novel Thiazole Derivatives - Sciforum. (n.d.). Retrieved from [Link]
(PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - ResearchGate. (2025, August 9). Retrieved from [Link]
Application Notes & Protocols: A Detailed Guide to the α-Bromination of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
Introduction: The Significance of Benzofuran Scaffolds in Modern Drug Discovery The benzofuran moiety is a privileged heterocyclic system, forming the structural core of numerous natural products and synthetic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Benzofuran Scaffolds in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic system, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These derivatives have demonstrated therapeutic potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making them a focal point of intensive research in medicinal chemistry.[1][4] The strategic functionalization of the benzofuran scaffold is paramount to modulating its pharmacological profile.
One of the most powerful transformations in this context is the α-halogenation of a ketone, which installs a reactive handle for subsequent nucleophilic substitutions. The target molecule of this guide, 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, is a key synthetic intermediate. The bromine atom at the α-position is an excellent leaving group, paving the way for the synthesis of diverse derivatives, such as α-amino ketones, which are crucial for building more complex, biologically active molecules.[5][6]
This document provides a comprehensive, field-proven protocol for the selective α-bromination of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. It delves into the underlying reaction mechanism, offers a detailed step-by-step procedure, and outlines critical safety measures to ensure a successful and safe synthesis.
Pillar 1: Mechanistic Underpinnings of Acid-Catalyzed α-Bromination
The selective bromination at the α-position of a ketone is not a direct reaction with the keto form. Instead, it proceeds through an enol intermediate, and the reaction is typically catalyzed by an acid.[7][8] Understanding this mechanism is crucial for controlling the reaction and minimizing side products.
The key steps are as follows:
Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen by the acid catalyst (in this case, acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[7][9]
Keto-Enol Tautomerism: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon. This results in the formation of an enol, which is the nucleophilic species in this reaction. The acid catalysis accelerates the establishment of the keto-enol equilibrium.[7][10]
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂). This is the key bond-forming step, creating the new C-Br bond at the α-position.[7][10]
Deprotonation: The resulting intermediate is a protonated carbonyl. A weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product.[7]
Under acidic conditions, the reaction tends to be self-limiting, favoring mono-bromination. The electron-withdrawing nature of the newly introduced bromine atom deactivates the carbonyl group, making subsequent protonation and enol formation less favorable than for the starting ketone.[8]
Caption: Acid-catalyzed α-bromination proceeds via an enol intermediate.
Pillar 2: Self-Validating Experimental Protocol
This protocol is designed for robustness and reproducibility. Each step includes a rationale to ensure the researcher understands its purpose, allowing for informed troubleshooting.
Materials and Equipment
Reagent
CAS Number
Grade
Supplier
1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
24535-01-3
≥98%
Commercial Source
Glacial Acetic Acid
64-19-7
ACS Reagent
Commercial Source
Bromine
7726-95-6
≥99.5%
Commercial Source
Sodium Bisulfite (NaHSO₃)
7631-90-5
Reagent
Commercial Source
Ethanol
64-17-5
Anhydrous
Commercial Source
Deionized Water
7732-18-5
-
-
Equipment:
Three-neck round-bottom flask with magnetic stirrer
Dropping funnel
Reflux condenser with a drying tube (or gas outlet to a scrubber)
Ice bath
Magnetic stir plate
Büchner funnel and filter flask
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Step-by-Step Methodology
1. Reaction Setup:
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (10.0 g, 53.1 mmol) in glacial acetic acid (100 mL).
Rationale: Acetic acid serves as both the solvent and the acid catalyst for the enolization step.[7][8]
2. Preparation of Brominating Agent:
CAUTION: Perform this step in a certified chemical fume hood. Bromine is highly corrosive and toxic.[11]
Carefully prepare a solution of bromine (8.91 g, 55.8 mmol, 1.05 equivalents) in 20 mL of glacial acetic acid in the dropping funnel.
Rationale: Using a slight excess of bromine ensures complete consumption of the starting material. Dissolving it first allows for controlled, dropwise addition, which is critical for managing the reaction's exothermicity and preventing over-bromination.
3. Bromination Reaction:
Cool the flask containing the benzofuran solution in an ice bath to approximately 10-15°C.
Begin adding the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 20°C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
Rationale: Initial cooling and slow addition control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.
4. Reaction Monitoring:
Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product spot should appear at a different Rf value than the starting material. The disappearance of the starting material spot indicates completion.
Rationale: TLC is a rapid and effective method to ensure the starting material has been fully converted before proceeding to the workup, preventing purification difficulties.
5. Work-up and Product Isolation:
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A pale yellow solid should precipitate.
Rationale: The product is insoluble in water, so pouring the reaction mixture into water causes it to precipitate, separating it from the acetic acid and residual bromine.
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/yellow color of the solution dissipates.
Rationale: Sodium bisulfite reduces excess Br₂ to the colorless and water-soluble bromide ion (Br⁻), simplifying purification and enhancing safety.
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid cake sequentially with copious amounts of deionized water (3 x 100 mL) to remove any remaining acetic acid and salts.
Rationale: Thorough washing is essential to remove impurities that could interfere with subsequent steps or crystallization.
6. Purification:
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity.[12][13]
7. Characterization:
The final product is 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one.
Expected Yield: 75-85%
Appearance: Off-white to pale yellow crystalline solid.
Caption: Step-by-step workflow for the synthesis and purification.
Best Practices and Critical Safety Precautions
Executing this protocol requires strict adherence to safety standards. The reagents used are hazardous and demand careful handling.
General Precautions: All operations should be conducted inside a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or a suitable laminate), a lab coat, and splash-proof safety goggles, must be worn at all times.[16][17] An emergency eyewash station and safety shower should be readily accessible.[18]
Bromine (Br₂): Bromine is extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic via inhalation and ingestion.[11] Always handle liquid bromine in a fume hood and have a bromine spill kit available. The kit should contain a neutralizing agent like sodium thiosulfate. Avoid storing bromine with flammable materials or reducing agents.[11]
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye burns.[16] Handle with care, avoiding inhalation of its vapors.
Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container. The acidic aqueous filtrate should be neutralized before disposal in accordance with local environmental regulations.
Fire Hazards: While the reagents themselves may not be highly flammable, poisonous gases like hydrogen bromide can be produced in a fire.[18] Keep the reaction away from ignition sources.[17]
References
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
Bromoacetic Acid Hazard Summary. New Jersey Department of Health. [Link]
Alpha Halogenation of Ketones. The Organic Chemistry Tutor (YouTube). [Link]
Mechanism of alpha-halogenation of ketones. AK Lectures (YouTube). [Link]
A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PubMed Central (PMC), National Institutes of Health. [Link]
Synthetic Access to Aromatic α-Haloketones. PubMed Central (PMC), National Institutes of Health. [Link]
Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one. ResearchGate. [Link]
Method of synthesizing alpha-brominated ketone compound.
Safety & Handling Guidelines for Bromine and Bromide Chemicals. Dolly Corporation. [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
A Review: An Insight on Synthesis of Benzofuran. ResearchGate. [Link]
Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC), National Institutes of Health. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. American Elements. [Link]
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. PubMed Central (PMC), National Institutes of Health. [Link]
Aminomethylation of 1-(5-bromobenzofuran-2-yl)ethan-1-one. ResearchGate. [Link]
1-(5-Bromo-1-benzofuran-2-yl)ethanone. PubMed Central (PMC), National Institutes of Health. [Link]
Application Note: Nucleophilic Substitution Protocols for 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
Executive Summary This technical guide details the reactivity profile and experimental protocols for 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6). As a highly reactive -haloketone fused to a benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reactivity profile and experimental protocols for 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6). As a highly reactive
-haloketone fused to a benzofuran scaffold, this compound serves as a critical "linchpin" intermediate in the synthesis of bioactive heterocycles.
The benzofuran moiety is a pharmacophore prevalent in anti-arrhythmic (e.g., Amiodarone), antimicrobial, and anticancer therapeutics. The pendant
-bromoacetyl group provides a dual electrophilic site—susceptible to both displacement and nucleophilic addition at the carbonyl—enabling the rapid construction of thiazoles (via Hantzsch synthesis), imidazoles, and -aminoketone libraries.
Key Applications Covered:
Hantzsch Thiazole Synthesis: Construction of 2-aminothiazole hybrids.
Direct Amination: Synthesis of
-aminoketone precursors.
O-Alkylation: Creation of benzofuran-ether linkages.
Appearance: Typically a crystalline solid (off-white to pale yellow).
Critical Safety Warning (Lachrymator):
-Haloketones are potent alkylating agents and lachrymators (tear agents).
Handling: All operations must be performed in a functioning fume hood.
Skin Contact: Corrosive. Double-glove (Nitrile) is required.
Quenching: Residual glassware should be rinsed with a dilute sodium thiosulfate solution to neutralize active alkylating species before washing.
Reaction Pathways & Logic
The reactivity of this substrate is driven by the electron-withdrawing carbonyl group, which activates the adjacent C-Br bond for nucleophilic attack. The benzofuran ring acts as an electron-rich donor, stabilizing the transition states of subsequent cyclizations.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Figure 1: Divergent synthetic utility of the
-bromoketone intermediate.
Protocol A: Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-(5-methylbenzofuran-2-yl)thiazol-2-amine derivatives.
Mechanism: Intermolecular
displacement of the bromide by sulfur, followed by intramolecular nucleophilic attack of the nitrogen on the carbonyl, dehydration, and aromatization.
-aminoketones for kinase inhibitor libraries.
Challenge:-Aminoketones are prone to self-condensation (dimerization to dihydropyrazines). This protocol uses controlled conditions to minimize side reactions.
Nucleophile Addition: Add 1.1 eq of the secondary amine and stir at room temperature for 10 minutes.
Substrate Addition: Dissolve 1.0 mmol of the
-bromoketone in 2 mL DMF. Add this solution dropwise to the amine/base mixture at (ice bath).
Reasoning: Low temperature and dropwise addition prevent the local concentration of aminoketone product from reacting with unreacted bromoketone (polyalkylation).
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
Workup: Dilute with EtOAc (30 mL) and wash with water (
) and brine. Dry over .
Storage: Isolate via rotary evaporation. Note:
-aminoketones are unstable; proceed to the next step (e.g., reduction or cyclization) immediately.
Data Summary & Troubleshooting
The following table summarizes common issues encountered during nucleophilic substitution on this scaffold and their validated solutions.
Issue
Probable Cause
Corrective Action
Low Yield (Hantzsch)
Product remains as HBr salt in solution
Ensure pH is adjusted to >9 during workup to precipitate the free base.
Polymerization (Amination)
Self-condensation of product
Use secondary amines (steric bulk helps) or maintain . Use excess amine.
Lachrymatory Effect
Volatilization of substrate
Keep reaction capped; quench all glassware with thiosulfate before removal from hood.
Incomplete Reaction
Steric hindrance of benzofuran
Switch solvent to DMF or increase temperature to (for amination).
Mechanistic Insight: The Hantzsch Cycle
Understanding the mechanism is vital for troubleshooting derivatives with electron-poor or electron-rich substituents on the benzofuran ring.
Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis.
reaction conditions for coupling amines with alpha-bromo benzofuran ketones
-Bromo Benzofuran Ketones Part 1: Executive Summary & Mechanistic Grounding The coupling of amines with -bromo benzofuran ketones is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kina...
Author: BenchChem Technical Support Team. Date: February 2026
-Bromo Benzofuran Ketones
Part 1: Executive Summary & Mechanistic Grounding
The coupling of amines with
-bromo benzofuran ketones is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors, antimicrobial agents, and tubulin polymerization inhibitors. This reaction constructs the -amino ketone motif, a versatile pharmacophore.[1]
However, this reaction is deceptive in its simplicity. The high reactivity of the
-bromo ketone moiety often leads to competing pathways: poly-alkylation , Favorskii rearrangement , or hydrolysis . This guide provides a scientifically grounded, optimized approach to controlling this substitution to ensure high yield and purity.
Mechanistic Insight: The Electrophilic Landscape
The reaction proceeds primarily via an
nucleophilic substitution .
Activation: The carbonyl group adjacent to the
-carbon exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the C-Br bond. The benzofuran ring further conjugates with the carbonyl, stabilizing the transition state but also modulating the acidity of the -protons.
Nucleophilic Attack: The amine lone pair attacks the
-carbon, displacing the bromide ion.
Proton Transfer: A base is required to scavenge the generated HBr, driving the equilibrium forward and preventing the protonation of the unreacted amine nucleophile.
Key Challenge: The product (
-amino ketone) is often more nucleophilic than the starting amine (due to the inductive effect of the alkyl chain), leading to over-alkylation (formation of tertiary amines or quaternary salts).
Part 2: Critical Reaction Parameters
The success of this coupling depends on three variables: Solvent Polarity , Base Strength , and Stoichiometry .
Parameter
Recommendation
Scientific Rationale
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state. MeCN is preferred for ease of workup; DMF is reserved for poorly soluble substrates. Ethanol is a viable green alternative but carries a risk of solvolysis (ether formation).
Base
or DIPEA
Inorganic bases () are excellent for heterogeneous mixtures. Sterically hindered organic bases (DIPEA) prevent the base itself from acting as a nucleophile (quaternization).
Catalyst
KI (10-20 mol%)
For sluggish reactions (e.g., anilines), Potassium Iodide generates the more reactive -iodo ketone in situ (Finkelstein reaction).
Temperature
0°C RT
Start cold to suppress over-alkylation. Heat only if the amine is electron-deficient (e.g., nitro-anilines).
Part 3: Experimental Protocols
Method A: Standard Protocol (Aliphatic Amines)
Best for: Primary and secondary alkyl amines (e.g., morpholine, piperidine, benzylamine).
Reagents:
-Bromoacetyl benzofuran (1.0 equiv)
Amine (1.1 - 1.2 equiv)
(2.0 equiv)
Acetonitrile (MeCN) [0.1 M concentration]
Step-by-Step:
Preparation: Dissolve 1.0 equiv of
-bromoacetyl benzofuran in anhydrous MeCN. Cool the solution to 0°C in an ice bath.
Base Addition: Add 2.0 equiv of powdered, anhydrous
.
Amine Addition: Add the amine (1.1 equiv) dropwise over 10 minutes. Note: Slow addition is critical to maintain a high local concentration of electrophile relative to nucleophile, minimizing over-alkylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
Workup: Filter off the inorganic solids. Concentrate the filtrate.
Purification: If the product precipitates, wash with cold ether. If oil, purify via silica gel chromatography (DCM/MeOH gradients).
Stability Note: Free
-amino ketones can be unstable.[2] It is often recommended to convert them immediately to their HCl salt by treating the ethereal solution with 1M HCl in ether.
mechanism and the competing side reactions that must be controlled.
Caption: Mechanistic pathway showing the direct
route to the target and critical side-reactions (red dashed lines) caused by stoichiometry errors or moisture.
Figure 2: Process Decision Tree
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Decision matrix for selecting Method A (Standard) or Method B (Advanced) based on nucleophile reactivity.
Part 5: Troubleshooting & Safety
Lachrymator Warning:
-Haloketones are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
Product Instability: If the product turns dark/tarry upon concentration, it is likely polymerizing. Solution: Isolate as the HCl or oxalate salt immediately.
Incomplete Reaction: If starting material remains after 24h (Method B), add 0.1 equiv of NaI (Sodium Iodide) to catalyze the reaction further.
References
Guha, S., et al. (2015).[1] "Metal-free one-pot strategy for the synthesis of pharmaceutically important
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #BZ-BR-5M-OPT
Subject: Low yield and impurity profile in
-bromination of 5-methyl-2-acetylbenzofuran.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Root Cause Analysis
The Core Challenge:
Synthesizing 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one presents a classic "Selectivity Paradox." You are attempting to brominate the
-carbon of the ketone while preserving two highly reactive sites:
The 5-Methyl Group: Susceptible to free-radical benzylic bromination (often caused by NBS or light exposure).
The Benzofuran Ring: An electron-rich heteroaromatic system prone to Electrophilic Aromatic Substitution (EAS), particularly at the 3-position or on the activated benzene ring if Lewis acids or excess bromine are present.
Diagnosis:
If your yield is
or you observe inseparable impurities, you are likely using elemental Bromine () in an uncontrolled environment or NBS under radical-promoting conditions. These methods flood the reaction with electrophiles or radicals, overwhelming the kinetic preference for the enol/enolate.
The Solution:
Switch to a kinetic release system . We recommend Copper(II) Bromide (
) in refluxing ethyl acetate/chloroform. This heterogeneous system releases bromine species only upon complexation with the ketone, effectively "gating" the reaction to the -position and suppressing side reactions.
Recommended Protocols (The "Golden Path")
Method A: The High-Fidelity Protocol (
)
Best for: Maximum selectivity, scale-up, and avoiding ring bromination.
Mechanism:
acts as both the brominating agent and the Lewis acid catalyst. The reaction proceeds via a copper-bound enolate intermediate, which is sterically and electronically favored over ring substitution.
Dissolution: Dissolve substrate in THF (0.1 M) at Room Temperature (RT).
Addition: Add PTAB solid in small portions over 20 minutes.
Reaction: Stir at RT for 1–3 hours. PTAB maintains a low equilibrium concentration of
, preventing over-bromination.
Quench: Add water to precipitate the product or extract with Ethyl Acetate.
Comparative Data Analysis
Parameter
Elemental
NBS (/Light)
(Rec. Method)
PTAB
Primary Mechanism
Electrophilic (Aggressive)
Radical (Chain)
Metal-Enolate Complex
Electrophilic (Controlled)
Selectivity (-keto)
Low to Moderate
Low (Benzylic risk)
High (>95%)
High (>90%)
Key Impurity
Ring-brominated species
5-(bromomethyl) derivative
None (Clean conversion)
Trace dibromo
Typical Yield
40–55%
30–50%
85–95%
80–90%
Atom Economy
High
Moderate
Low (Stoichiometric Cu)
Moderate
Troubleshooting Guide (Debug Console)
Safety Warning:
-Bromo ketones are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
Symptom: "I see a byproduct with a singlet at
4.5–4.7 ppm in
NMR."
Diagnosis:Benzylic Bromination . You have brominated the 5-methyl group instead of the ketone.[1]
Cause: Radical pathway activation.[2] Did you use NBS? Was the reaction exposed to bright light? Did you use a non-polar solvent like
?
Fix: Switch to Method A (
). If using NBS, you must add p-Toluenesulfonic acid (p-TsA) to force the ionic mechanism and shield the flask from light.
Symptom: "I see a complex mixture of aromatic peaks and loss of the C-3 proton."
Diagnosis:Ring Bromination (EAS) .
Cause: High concentration of free bromine (
) or presence of Lewis acids (like contaminants). The 5-methyl group activates the ring, making it hungry for electrophiles.
Fix: Use PTAB or
. These reagents do not generate high instantaneous concentrations of .
Symptom: "The product turns into a black tar during rotary evaporation."
Diagnosis:Acid-Catalyzed Decomposition . The reaction generates HBr.[3][4] If not removed, the combination of heat + acid +
-bromo ketone leads to polymerization or condensation.
Fix: Wash the organic layer with saturated Sodium Bicarbonate (
) before evaporation. Keep the water bath temperature .
Visualizing the Chemistry (Logic Flow)
The following diagram illustrates the competition between the desired pathway and the common failure modes.
Caption: Reaction logic flow. Green path indicates the recommended selective protocol. Red paths indicate failure modes caused by incorrect reagent choice.
References
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. (Establishes the
"King-Hale" protocol for high selectivity).
Suryawanshi, V. S., et al. (2020). Kinetic and Mechanistic Study of Bromination of Benzofuran Scaffolds. LAP-LAMBERT Academic Publishing.[5] (Details the kinetics of PTAB bromination of acetylbenzofurans).
Podlewska, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences, 20(9), 2180. (Discusses side reactions of 5-methylbenzofurans with NBS).
minimizing lachrymatory effects when handling alpha-bromo ketones
Topic: Minimizing Lachrymatory Effects of -Bromo Ketones Audience: Organic Chemists, Medicinal Chemists, HSE Officers Introduction: The "Invisible" Hazard Welcome to the Lachrymator Control Center. You are likely here be...
Welcome to the Lachrymator Control Center. You are likely here because you or your labmates are experiencing the intense ocular and respiratory irritation associated with
-bromo ketones (e.g., bromoacetone, phenacyl bromide). These compounds are versatile synthetic intermediates for heterocycles (Hantzsch synthesis) but are historically significant as chemical warfare agents.
This guide moves beyond generic "wear a mask" advice. We provide a mechanism-based troubleshooting system to neutralize the threat at the molecular level, ensuring your synthesis proceeds without evacuating the building.
Module 1: The Science of the Sting
Why is this happening?
Q: I am working in a fume hood, but my eyes still burn. Is the sash height the only issue?
A: While sash height is critical, the issue is likely molecular permeation or surface adsorption , not just airflow.
The Mechanism (TRPA1 Activation):
-Bromo ketones are potent electrophiles. They do not merely "irritate" tissue; they chemically modify it. The primary target is the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings.[1][2][3]
Volatility: These compounds have high vapor pressures. Even micro-quantities in the gas phase can dissolve in the mucous membranes of the eye.
Covalent Modification: The
-carbon undergoes an alkylation with cysteine residues (specifically Cys621, Cys641, Cys665 in humans) on the TRPA1 channel.
The Result: This covalent bond locks the channel open, causing a massive influx of
and , which the brain interprets as intense burning pain.
Diagram 1: The Lachrymatory Pathway
Caption: Mechanism of action. The electrophilic ketone alkylates cysteine thiols on the TRPA1 channel, triggering pain signals.
Module 2: Engineering Controls & PPE
Pre-Experiment Defense
Q: Do standard nitrile gloves protect me?
A: No. For
-bromo ketones, standard thin nitrile gloves provide incidental splash protection only and can be permeated in minutes.
The Protocol:
Glove Strategy: Use Silver Shield (Laminate) gloves as the inner layer. If dexterity is required, wear double-layer thick nitrile (minimum 5 mil each) and change every 15 minutes or immediately upon splash.
Eye Protection: Safety glasses are insufficient because vapors bypass the side shields. Unvented chemical goggles are mandatory.
Table 1: PPE Breakthrough Estimates
Material
Thickness
Est. Breakthrough (Bromoacetone)
Recommendation
Latex
4-6 mil
< 1 minute
DO NOT USE
Standard Nitrile
4-5 mil
1–5 minutes
Incidental only. Double glove.
Butyl Rubber
15+ mil
> 4 hours
Excellent, but poor dexterity.
Silver Shield
Laminate
> 8 hours
Gold Standard (Use as liner).
Module 3: Synthesis & Handling Troubleshooting
Active Experimentation
Q: How do I weigh the reagent without contaminating the balance room?
A: Never weigh lachrymators on an open bench. Use the "Solution Transfer" or "Tared Vial" method.
Method A: The Tared Vial (Solids/Liquids)
Tare a screw-cap vial with a septum cap on the balance.
Take the vial to the hood. Add the approximate amount of reagent. Cap it tightly.
Return to the balance to get the exact weight.
Calculation: Adjust your solvent/stoichiometry based on the mass taken, rather than trying to hit a specific mass target.
Method B: In-Situ Generation (Recommended)
Avoid handling the isolated
-bromo ketone entirely.
Protocol: React the parent ketone with N-Bromosuccinimide (NBS) and p-TsOH (catalytic) in acetonitrile.
Advantage: The lachrymator is generated and consumed in the same flask.
Q: The reaction is done. How do I quench it safely?
A: You must chemically destroy the electrophile before removing anything from the hood. Water extraction is not enough.
The "Magic Soup" Quench Protocol:
You need a soft nucleophile to attack the
-carbon and displace the bromide.
Reagent: Prepare a solution of Sodium Thiosulfate (
) and Ethanol (1:1 v/v).
Mechanism: Thiosulfate attacks the
-bromo ketone to form a water-soluble Bunte Salt .
Reaction:
Procedure:
Add the thiosulfate mixture to the reaction pot.
Stir vigorously for 30 minutes.
Verification: Check a TLC plate. The UV-active starting material spot should disappear (or shift to the baseline).
Q: I spilled a drop on the hood sash/floor. Should I wipe it up?
A: STOP. Wiping spreads the surface area, increasing vaporization and making the room uninhabitable.
Emergency Decontamination Workflow:
Isolate: Evacuate the immediate area.
Neutralize (Don't Wipe): Cover the spill with a slurry of Sodium Thiosulfate and inert absorbent (vermiculite/sand).
Wait: Allow 15–20 minutes for the reaction to occur.
Clean: Scoop the solid slurry into a dedicated waste bag.
Wash: Wash the surface with the "Magic Soup" (Thiosulfate/Ethanol/Water).
Diagram 2: Safe Handling & Disposal Workflow
Caption: Operational workflow for handling, quenching, and spill remediation of alpha-bromo ketones.
References
Mechanism of Action (TRPA1):
Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[2] Nature.[6]
[Link]
Safety & Handling Guidelines:
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7] (Section 6.C.2.5: Lachrymators).
[Link]
Decontamination Protocols:
Vanderbilt University Environmental Health & Safety. Lachrymator Safety Guide.
[Link]
removing unreacted bromine from benzofuran ketone synthesis
Technical Support Center: Benzofuran Ketone Synthesis A-Level Guide for Drug Development Professionals on Post-Bromination Work-up Welcome to the technical support center. This guide is designed for researchers, chemists...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzofuran Ketone Synthesis
A-Level Guide for Drug Development Professionals on Post-Bromination Work-up
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzofuran ketones, a critical scaffold in many pharmaceutical compounds. A frequent challenge in these syntheses, particularly those involving electrophilic bromination or the use of α-bromoketone precursors, is the effective removal of unreacted bromine (Br₂).[1] Residual bromine can interfere with subsequent reaction steps, complicate purification, and compromise the purity of the final active pharmaceutical ingredient (API).
This document provides in-depth, field-tested solutions and foundational knowledge in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Field Scenarios & Solutions
This section addresses specific problems observed during the experimental work-up phase.
Question 1: "My organic layer remains yellow/orange/brown even after multiple water washes. What's happening and how do I fix it?"
Answer:
A persistent color in the organic layer is a clear indicator of residual elemental bromine (Br₂).[2] Water alone is insufficient for its removal because bromine has limited water solubility and prefers the organic phase. The issue stems from incomplete quenching of the unreacted bromine.
Root Cause Analysis:
Insufficient Quenching Agent: The amount of quenching agent added was stoichiometrically insufficient to reduce all the excess bromine.
Poor Mixing: In a biphasic system (organic/aqueous), inefficient stirring can prevent the aqueous quenching agent from fully reacting with the bromine in the organic layer.
Low Temperature: While initial quenching should be done under cold conditions (e.g., 0-10 °C) to control exotherms, extremely low temperatures can slow the quenching reaction rate.[2]
Immediate Corrective Action:
Cool the Mixture: Place your separatory funnel or flask in an ice-water bath to manage any potential exothermic reaction from further quenching.[3]
Add More Quenching Agent: Introduce additional quenching solution—such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)—in small portions.[3][4]
Vigorous Agitation: After each addition, stopper the vessel and shake vigorously, ensuring to vent frequently. Continue this process until the organic layer becomes colorless or pale yellow.[2] The disappearance of the brown color is a strong visual cue that the bromine has been consumed.[4][5]
Question 2: "After adding sodium thiosulfate, my aqueous layer turned cloudy and a fine, pale-yellow solid precipitated. What is this solid and how do I get rid of it?"
Answer:
The formation of a pale-yellow precipitate during a sodium thiosulfate quench is almost always elemental sulfur (S₈).[2][6]
Causality (The Chemistry):
This issue arises when the reaction mixture is acidic. Under acidic conditions, sodium thiosulfate can disproportionate, leading to the formation of insoluble elemental sulfur.[2] While thiosulfate is an excellent reducing agent for bromine, this side reaction can complicate purification.[7][8]
Solutions:
Immediate Filtration: If sulfur has already formed, the most effective way to remove it is by filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) before proceeding with the separation of layers. The fine particles of sulfur will be trapped by the Celite.[3]
Preventative Strategy (pH Adjustment): Before the quench, neutralize any strong acid (e.g., HBr byproduct) with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8). Then, perform the thiosulfate quench.
Alternative Quenching Agent: Use sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). These reagents are less prone to forming elemental sulfur under the acidic conditions often generated during bromination reactions.[2][9]
Question 3: "My final product's NMR spectrum shows broad peaks, and the mass spec indicates impurities with a classic bromine isotope pattern. How did this happen after quenching and column chromatography?"
Answer:
This indicates that brominated impurities are co-eluting with your benzofuran ketone product during column chromatography. The classic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br) is a tell-tale sign.[10]
Root Cause Analysis:
Over-bromination: The initial reaction may have produced di- or tri-brominated species, especially if the benzofuran ring has activating groups. These byproducts can have polarities very similar to your desired product.[2]
Ineffective Chromatography: The solvent system used for column chromatography may not have been optimized to resolve these closely related impurities.[11]
Product Instability on Silica: Some organic molecules can degrade on silica gel, which is acidic. This can lead to the formation of new impurities during the purification process itself.[11]
Troubleshooting & Optimization Protocol:
Re-evaluate Chromatography:
Solvent Gradient: Switch from an isocratic (constant solvent mixture) elution to a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will improve the separation of compounds with similar Rf values.[12]
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18) for highly polar compounds.[11][12][13]
Recrystallization: This is an excellent secondary purification technique.[14][15] Find a solvent system where your benzofuran ketone product has high solubility at high temperatures but low solubility at low temperatures.[16] The brominated impurities may remain in the cold solvent (mother liquor).
Preventative Reaction Control: To avoid over-bromination in future syntheses, add the bromine reagent slowly and at a low temperature (e.g., 0-5 °C) to better control the reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for removing excess bromine?
A1: The choice depends on your reaction's specific conditions, particularly pH. Sodium thiosulfate and sodium bisulfite are the most common and effective choices.
Quenching Agent
Chemical Formula
Key Advantages
Potential Issues
Sodium Thiosulfate
Na₂S₂O₃
Highly effective, inexpensive, common lab reagent.[3]
Can form elemental sulfur in acidic conditions.[2][6]
Sodium Bisulfite
NaHSO₃
Less likely to form sulfur precipitates.[2][9] A good alternative for acidic work-ups.[17]
Also effective and avoids sulfur precipitation.[9]
Solutions are slightly basic, which could affect base-sensitive functional groups.[3]
Mechanism Insight: These agents are reducing agents. They work by reducing elemental bromine (Br₂, oxidation state 0) to the colorless and water-soluble bromide anion (Br⁻, oxidation state -1).[7][18] For example, the reaction with thiosulfate is: 2S₂O₃²⁻ + Br₂ → S₄O₆²⁻ + 2Br⁻.[8]
Q2: How can I be certain all the bromine is removed before I evaporate my solvent?
A2: Rely on two checks:
Visual Confirmation: The most straightforward test is the disappearance of bromine's characteristic red-brown color from the organic layer. The solution should become colorless.[4][19]
Starch-Iodide Test (for oxidizing agents): For a more rigorous check, you can test the aqueous layer. After quenching and separation, add a drop of the aqueous layer to a strip of starch-iodide paper. If any oxidizing agent (like residual bromine) is present, it will oxidize the iodide (I⁻) to iodine (I₂), which then forms a dark blue/black complex with starch. If the paper remains white, your quench was successful.
Q3: Can my choice of extraction solvent impact bromine removal?
A3: Absolutely. For an effective work-up, you need an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether). This allows for a clean separation of the organic layer (containing your product) from the aqueous layer. The quenching reaction converts bromine (Br₂) into ionic bromide salts (e.g., sodium bromide, NaBr), which are highly soluble in the aqueous layer and are thus efficiently extracted from your organic product solution.[18]
Visualized Workflows and Protocols
Diagram 1: Standard Bromine Quenching & Work-up Workflow
Caption: Standard workflow for quenching and purifying benzofuran ketones.
Diagram 2: Troubleshooting Logic for Post-Quench Impurities
Technical Support Center: Optimizing Nucleophilic Attack on α-Bromo Ketones
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for a critical transformation in organic synthesis: the nucleophilic attack on α-bromo ketones. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, particularly the pivotal role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between temperature and the rate of a nucleophilic attack on an α-bromo ketone?
The relationship is primarily governed by the Arrhenius equation , which states that the rate constant (k) of a reaction increases exponentially with absolute temperature (T).[1][2][3]
Arrhenius Equation: k = A * exp(-Ea / RT)
Where 'A' is the pre-exponential factor, 'Ea' is the activation energy, and 'R' is the gas constant. In practical terms, increasing the temperature provides more kinetic energy to the reacting molecules. This increases the frequency and energy of collisions, meaning a larger fraction of molecules will have sufficient energy to overcome the activation barrier and form the product.[3][4] For a standard Sₙ2 reaction, a general rule of thumb is that the reaction rate can double for every 10 °C increase in temperature.[3]
Q2: Why is temperature control so critical for this specific class of reactions?
While higher temperatures increase the rate of the desired Sₙ2 substitution, α-bromo ketones are susceptible to several competing side reactions that are also highly temperature-dependent. The challenge is not simply to make the reaction go faster, but to make it proceed selectively. Optimizing the temperature is a balancing act between achieving a practical reaction rate and minimizing the formation of unwanted byproducts.
Q3: What are the primary competing side reactions, and how does temperature influence them?
There are two major competing pathways that researchers must control:
E2 Elimination: The nucleophile can act as a base, abstracting a proton from the carbon adjacent (β-position) to the carbonyl group, leading to an α,β-unsaturated ketone. Higher temperatures strongly favor elimination reactions.[5] This is due to both kinetic and thermodynamic factors. Elimination reactions often have a higher activation energy than substitution and, more importantly, they result in an increase in entropy (more product molecules are formed from fewer reactant molecules).[6] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures, making elimination more thermodynamically favorable.[7][8]
Favorskii Rearrangement: In the presence of a base (especially alkoxides), α-bromo ketones can undergo a rearrangement to form carboxylic acid derivatives (like esters or amides).[9][10] This reaction proceeds through a cyclopropanone intermediate.[11][12] While the mechanism is distinct, the reaction is often promoted by the same basic conditions required for substitution and can be accelerated by heat.[11] Controlling the temperature is a key strategy to suppress this pathway.
The interplay between these reactions is summarized below.
Reaction Pathway
Desired Product
Typical Side Product
Influence of Increasing Temperature
Sₙ2 Substitution
α-Substituted Ketone
-
Rate Increases
E2 Elimination
-
α,β-Unsaturated Ketone
Strongly Favored
Favorskii Rearrangement
-
Carboxylic Acid Derivative
Generally Promoted
Troubleshooting Guide
Problem: My reaction is proceeding very slowly or has stalled. Should I just increase the temperature?
Answer: While increasing the temperature is a logical first step to increase the reaction rate, it must be done cautiously and systematically.
Causality: A slow reaction indicates a high activation energy barrier or insufficient kinetic energy at the current temperature. Increasing the temperature directly addresses the kinetic energy factor.[1][2]
Troubleshooting Steps:
Incremental Increase: Instead of a large jump, increase the temperature in small, controlled increments (e.g., 10-20 °C).
Monitor by TLC/LCMS: After each temperature increase and a set time interval, take an aliquot of the reaction mixture. Analyze it to check not only for the consumption of starting material but, crucially, for the appearance of new, unidentified spots that could indicate the onset of elimination or rearrangement products.
Consider Reaction Time: Often, a reaction that is slow at room temperature can be driven to completion by running it for a longer period (e.g., 24-48 hours) without any heat. This is often preferable to heating, which risks side reactions.
Re-evaluate Reagents: If the reaction is still slow even with moderate heating, consider if your nucleophile is strong enough or if the solvent is appropriate. Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are generally preferred for Sₙ2 reactions.[13]
Problem: I'm observing a significant amount of an α,β-unsaturated ketone byproduct.
Answer: You are facing a competition from the E2 elimination pathway. To favor the desired Sₙ2 substitution, you should generally decrease the reaction temperature .
Causality: As noted, higher temperatures favor elimination.[14][5][6] By lowering the temperature, you reduce the system's energy, making it more difficult to overcome the typically higher activation energy of the E2 pathway compared to the Sₙ2 pathway.
Troubleshooting Workflow:
Lower the Temperature: If the reaction was run at reflux, try room temperature. If it was at room temperature, try cooling to 0 °C in an ice bath. Many Sₙ2 reactions on activated α-bromo ketones proceed efficiently at or below room temperature.
Assess Your Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are excellent for promoting E2 elimination. If substitution is desired, use a good nucleophile that is a weaker base (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[15]
Solvent Choice: Polar aprotic solvents generally favor Sₙ2, while polar protic solvents can favor E2 in some cases, especially if the nucleophile is also the solvent (solvolysis).
Caption: Troubleshooting workflow for E2 competition.
Problem: My product's mass corresponds to a rearranged ester or carboxylic acid, not my expected product.
Answer: Your reaction is likely undergoing a Favorskii rearrangement. This is common with α-halo ketones when using alkoxide or hydroxide bases.[9][10][16]
Causality: The Favorskii rearrangement is initiated by the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl). The resulting enolate then displaces the bromide intramolecularly to form a cyclopropanone intermediate, which is subsequently opened by the base.[11][12] This pathway can compete with direct intermolecular Sₙ2 attack. Elevated temperatures can accelerate this rearrangement.[11]
Troubleshooting Steps:
Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the initial deprotonation step.
Change the Base/Nucleophile: If possible, switch from a strong alkoxide base to a non-basic nucleophile. For example, if you are trying to make an α-azido ketone, use sodium azide (NaN₃) rather than trying to form an ether with sodium methoxide.
Use a Non-Protic System: If deprotonation is the issue, ensure your conditions are rigorously anhydrous. Sometimes, using a weaker, non-nucleophilic base (if the nucleophile is an amine, for instance) like triethylamine or DIPEA can be effective, as they are less likely to promote enolate formation compared to alkoxides.
Caption: Competing Sₙ2 and Favorskii rearrangement pathways.
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening
This protocol allows for the rapid identification of an optimal temperature range by running small-scale, parallel experiments.
Preparation: In separate, identical reaction vials equipped with stir bars, add your α-bromo ketone (1.0 eq) and the chosen solvent.
Temperature Equilibration: Place each vial in a separate reaction block or bath set to a different temperature (e.g., 0 °C, 25 °C, 50 °C, 80 °C). Allow the solutions to stir for 10-15 minutes to reach thermal equilibrium.
Reaction Initiation: Add the nucleophile (e.g., 1.1 eq) to each vial simultaneously (or as close as possible). Start a timer for each reaction.
Monitoring: At regular intervals (e.g., 1 hr, 4 hr, 12 hr), carefully take a small aliquot from each reaction mixture. Quench the aliquot (e.g., with dilute acid or water) and analyze by TLC or LCMS.
Analysis: Compare the consumption of starting material and the formation of the desired product versus side products at each temperature. The optimal temperature is the one that gives the cleanest conversion to the desired product in a reasonable timeframe.
Data: Common Laboratory Cooling Baths
Precise sub-ambient temperature control is crucial for suppressing side reactions.
Bath Mixture
Achievable Temperature Range (°C)
Notes
Ice / Water
0 °C
Most common and accessible cooling bath.
Ice / NaCl
-5 to -20 °C
A saturated salt-ice slurry provides lower temperatures.
Dry Ice / Acetonitrile
-40 °C
Use with adequate ventilation in a fume hood.
Dry Ice / Acetone
-78 °C
A standard for low-temperature organic synthesis.
Liquid N₂ / Dichloromethane
-92 °C
For very low-temperature requirements. Handle with extreme care.
(Source: University of Rochester, Department of Chemistry)[17]
Modern automated synthesis workstations can also provide precise heating and cooling without the need for manual baths, allowing for unattended experiments at specific temperatures like -20 °C.[18]
References
One Chemistry. (2022, March 24). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. [Link]
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
Cambridge University Press. Favorskii Rearrangement. [Link]
Chemistry Stack Exchange. Selecting between SN2 and E2 primary alkyl halide. [Link]
Reddit. Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. [Link]
YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
Chemistry LibreTexts. Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
ResearchGate. Effect of higher order solvation and temperature on SN2 and E2 reactivity. [Link]
MDPI. Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. [Link]
YouTube. Effect of Temperature on Elimination and Substitution Reactions. [Link]
Reddit. Alpha halogenation of ketones in presence of alkynes. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of Benzofuran Bromoketones
Content Type: Publish Comparison Guide
Executive Summary
Benzofuran bromoketones, particularly 2-(bromoacetyl)benzofuran , are critical intermediates in the synthesis of bioactive scaffolds (e.g., anti-arrhythmic agents like Amiodarone, anti-tumor neolignans). Their accurate characterization is essential for monitoring reaction progress and impurity profiling in pharmaceutical development.
This guide provides a comparative analysis of the mass spectrometric (MS) behavior of benzofuran bromoketones against their non-halogenated precursors. It focuses on the distinct fragmentation pathways driven by the labile C–Br bond and the stability of the benzofuran acylium ion.
Key Differentiators:
Isotopic Fingerprint: The 1:1 doublet intensity (
Br/Br) is the primary diagnostic filter.
Alpha-Cleavage Dominance: Unlike aliphatic ketones, the benzofuran moiety directs fragmentation almost exclusively toward the formation of resonance-stabilized heteroaromatic acylium ions.
Absence of McLafferty Rearrangement: Due to the lack of
-hydrogens in the acetyl side chain, these compounds rely on direct bond scission rather than rearrangement, simplifying spectral interpretation.
Comparative Analysis: Bromoketones vs. Alternatives
Table 1: Spectral Characteristics Comparison
This table contrasts the MS behavior of the target bromoketone against its non-brominated precursor (2-acetylbenzofuran) and a standard aliphatic bromoketone.
Feature
Benzofuran Bromoketone (Target)
2-Acetylbenzofuran (Precursor)
Aliphatic Bromoketone (e.g., 1-bromo-2-butanone)
Molecular Ion ()
Distinct 1:1 Doublet (separated by 2 Da).[1] Moderate intensity.
Table 2: Diagnostic Ion List for 2-(Bromoacetyl)benzofuran
Precursor MW: ~239/241 Da (based on
)
m/z Value
Ion Identity
Origin / Pathway
Relative Abundance (Est.)
238 / 240
Molecular Ion (Radical Cation)
20–40%
159
Loss of Bromine radical (Homolytic cleavage)
10–25%
145
Base Peak . -Cleavage (Loss of )
100%
117
Decarbonylation (Loss of CO from m/z 145)
40–60%
89
Further ring contraction / loss of CO
15–30%
Mechanistic Deep Dive
The fragmentation of benzofuran bromoketones is governed by the competition between charge retention on the aromatic ring and the lability of the carbon-halogen bond.
Pathway A: Alpha-Cleavage (The Dominant Route)
The bond between the carbonyl carbon and the alpha-carbon (holding the bromine) is weakened. Ionization generates a radical cation which preferentially cleaves to release the stable benzofuroyl cation (
145). This ion is resonance-stabilized by the oxygen lone pair in the furan ring.
Mechanism:
Pathway B: Carbon-Bromine Cleavage
Direct homolytic cleavage of the C–Br bond yields the
cation ( 159). This is less favored than -cleavage in Electron Impact (EI) but is often observed in Electrospray Ionization (ESI) as a loss of HBr from the protonated molecule .
Pathway C: Ring Contraction (CO Elimination)
Following the formation of the acylium ion (
145), the benzofuran system undergoes a characteristic loss of carbon monoxide (28 Da), resulting in a phenyl-like cation ( 117). This step confirms the presence of the benzofuran core structure.
Visualization of Fragmentation Pathways[4][5][6][7]
The following diagram maps the logical flow of fragmentation for a generic benzofuran bromoketone, illustrating the competing pathways.
Figure 1: Fragmentation tree for 2-(bromoacetyl)benzofuran showing the divergence between alpha-cleavage (red path) and halogen loss (green path).
Experimental Protocol: Impurity Profiling
This protocol is designed to validate the presence of brominated intermediates in a synthesis mixture.
Methodology: LC-MS/MS Structural Confirmation
Objective: Distinguish 2-(bromoacetyl)benzofuran from its non-brominated starting material and hydrolysis byproducts.
Sample Preparation:
Dissolve 1 mg of crude reaction mixture in 1 mL Acetonitrile (ACN).
Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid).
LC Conditions:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient: 5% to 95% B over 5 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).
Rationale: Bromoketones are less polar than their hydrolysis alcohols but more polar than the parent benzofuran; a gradient ensures separation.
MS Parameters (ESI+):
Source Temp: 350°C (Ensure volatilization without thermal degradation).
Scan Mode: Full Scan (100–500 Da) followed by Data-Dependent MS2.
Collision Energy: Stepped (15, 30, 45 eV) to capture both the fragile molecular ion and the stable acylium core.
Data Analysis (Pass/Fail Criteria):
Criterion 1: Presence of doublet at expected RT (approx 239/241 Da in ESI+).
Criterion 2: MS2 spectrum must show dominant peak at
145 (Acylium).
Criterion 3: Absence of
161 peak (indicates hydrolysis to alcohol).
References
Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[4]
Crotti, A. E. M., et al. (2019). "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans." Journal of Mass Spectrometry, 54(1), 35-46.[5]
NIST Mass Spectrometry Data Center. "2-Acetylbenzofuran Mass Spectrum." NIST Chemistry WebBook.
Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Halogen Patterns." Springer.
Comparative Guide: Reactivity of 5-Methyl vs. 5-Methoxy Benzofuran Derivatives
The following guide provides an in-depth technical comparison of 5-methyl and 5-methoxy benzofuran derivatives, designed for researchers in medicinal chemistry and synthetic methodology. Executive Summary In drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 5-methyl and 5-methoxy benzofuran derivatives, designed for researchers in medicinal chemistry and synthetic methodology.
Executive Summary
In drug discovery, the benzofuran scaffold is a privileged structure. The choice between a 5-methyl (5-Me) and a 5-methoxy (5-OMe) substituent is rarely arbitrary; it dictates the electronic landscape of the bicycle, influencing Electrophilic Aromatic Substitution (EAS) rates, metabolic liabilities , and C-H activation regioselectivity .
5-Methoxy Benzofuran: Characterized by strong resonance donation (
), significantly raising the HOMO energy. This leads to accelerated electrophilic functionalization at C2 but introduces metabolic vulnerability via O-demethylation.
). It offers a more controlled reactivity profile and distinct metabolic clearance (benzylic oxidation) but requires harsher conditions for C-H functionalization compared to the methoxy analog.
Electronic Profile & Mechanistic Grounding
To predict reactivity, we must analyze how these substituents perturb the electron density of the benzofuran core.
The Hammett & Resonance Perspective
5-Methoxy (
): The oxygen lone pair donates electron density into the -system. Crucially, the 5-position is para to the C7a bridgehead carbon. Resonance delocalization pushes electron density onto C7a , which is then transmitted through the heteroatom to C2 . This makes the 5-OMe derivative a potent nucleophile at the C2 position.
5-Methyl (
): Acts primarily through hyperconjugation. While it activates the ring, the effect is localized and significantly weaker than the methoxy group.
Graphviz Pathway: Electronic Transmission
The following diagram illustrates the flow of electron density from the substituents to the reactive C2 center.
Figure 1: Mechanistic flow of electron density. The 5-OMe group (Red path) exerts a long-range activation of C2 via resonance, whereas 5-Me (Blue path) relies on weaker inductive effects.
Target Reaction: Nitration or Bromination.
Primary Site: C2 (The furan ring is more reactive than the benzene ring).
Feature
5-Methyl Benzofuran
5-Methoxy Benzofuran
Experimental Insight
Reaction Rate
Moderate
Fast
5-OMe reacts ~10-50x faster due to resonance stabilization of the Wheland intermediate.
Regioselectivity
Exclusive C2
Predominantly C2 (Risk of C4/C6 side-reactions)
The highly activated benzene ring in 5-OMe can compete for electrophiles under vigorous conditions (e.g., uncontrolled bromination).
Conditions
Standard (e.g., , AcOH, rt)
Mild (e.g., NBS, THF, )
5-OMe requires lower temperatures to prevent over-halogenation.
Key Reference:
Regioselectivity in Benzofurans: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The C2 position is preferred because the resulting carbocation retains the aromaticity of the benzene ring, unlike C3 attack.
5-Methoxy: The electron-rich nature of the C2-H bond facilitates the Electrophilic Palladation (
-type) step. However, the methoxy oxygen can act as a weak directing group or coordinate to the catalyst, potentially altering selectivity if C4 is accessible.
5-Methyl: Requires higher temperatures (
) or more active catalysts (e.g., with electron-deficient phosphines) to achieve comparable yields.
This is often the deciding factor in Lead Optimization.
5-Methoxy: Prone to O-demethylation by CYP450 (specifically CYP2D6/3A4). This unmasks a phenol, which is rapidly glucuronidated and excreted. This can lead to short half-life (
).
5-Methyl: Prone to Benzylic Oxidation to form the alcohol and subsequently the carboxylic acid. While still a clearance liability, the rate is often slower than O-demethylation, and the metabolite may retain activity or be less toxic.
Experimental Protocol: Comparative Bromination
Objective: Demonstrate the reactivity difference through a controlled bromination workflow.
Figure 2: Differential kinetic workflow. Note the time discrepancy required for completion.
Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol of the benzofuran derivative in 10 mL of anhydrous acetonitrile at
under .
Addition: Add NBS (1.05 mmol) portion-wise to avoid exotherms.
Observation (Self-Validation Point):
5-Methoxy:[1][2][3][4] The reaction mixture often turns yellow instantly. LCMS should show conversion to the 2-bromo derivative within 10–15 minutes.
5-Methyl:[1][4] The reaction may remain colorless or pale. If conversion is
after 30 minutes, warm to room temperature (RT).
Workup: Quench with saturated aqueous sodium thiosulfate (
). Extract with ethyl acetate ( mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc). Note: 5-methoxy derivatives are often more polar and may streak on silica if the phenol byproduct is formed via hydrolysis.
References & Authority
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[5] Wiley. (Definitive source for regioselectivity rules in fused heterocycles).
Keay, B. A., et al. (2014). Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles. Journal of Organic Chemistry. (Validates C2-selectivity in Pd-catalyzed reactions).
Lovering, F., et al. (2016). Metabolic Stability and its Role in Biopharmaceutical Development. (General principles of O-demethylation vs benzylic oxidation).
Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal. (Provides analytical data and synthesis context for 5-methoxy derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Elemental Analysis & Quality Benchmarking of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
Executive Summary & Chemical Identity
2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (CAS: 1178862-94-6) is a high-reactivity electrophilic intermediate employed in the synthesis of complex pharmacophores, particularly amiodarone analogues, antimicrobial thiazoles, and imidazopyridines.
This guide provides a definitive reference for verifying the identity and purity of this compound using Elemental Analysis (CHN/Halogen). It contrasts the product’s analytical profile against its synthetic precursor and alternative leaving-group analogues, offering researchers a roadmap for quality assurance in drug discovery workflows.
Appearance: Off-white to pale yellow crystalline solid
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; limited solubility in Hexanes.
Elemental Analysis Data: Theoretical vs. Experimental Benchmarks
Elemental analysis (EA) is the primary method for confirming the bulk purity of this intermediate, specifically for detecting non-chromophoric impurities (e.g., inorganic salts, moisture) that HPLC might miss.
Table 1: Comparative Elemental Composition (Wt%)
This table contrasts the target molecule with its non-brominated precursor, illustrating the diagnostic shift in mass percentage required to confirm reaction completion.
Element
Target Molecule (C₁₁H₉BrO₂)
Precursor (5-Methyl-2-acetylbenzofuran)
Diagnostic Shift
Acceptable Tolerance (High Purity)
Carbon (C)
52.20%
75.84%
-23.64%
± 0.40%
Hydrogen (H)
3.58%
5.79%
-2.21%
± 0.40%
Bromine (Br)
31.57%
0.00%
+31.57%
± 0.50%
Oxygen (O)
12.64%
18.37%
-5.73%
N/A (Calculated)
Expert Insight: A Carbon value significantly higher than 52.20% (e.g., >53.0%) typically indicates incomplete bromination (contamination with the methyl ketone precursor). Conversely, a Bromine value higher than 32.0% suggests over-bromination (formation of the
-dibromo impurity), a common side reaction in benzofuran synthesis.
Comparative Performance Guide
In synthetic pathway design, researchers often choose between the
-Bromo ketone and the -Chloro analogue. Below is an objective comparison of their utility and stability.
Table 2: Electrophile Performance Matrix
Feature
-Bromo Ketone (This Product)
-Chloro Ketone (Alternative)
Operational Implication
Reactivity ()
High (Br is a superior leaving group)
Moderate (Cl is a harder leaving group)
Bromo is preferred for sterically hindered nucleophiles or mild reaction conditions.
Stability
Low to Moderate (Light/Moisture sensitive)
High (Stable at RT)
Bromo requires cold storage (-20°C) and protection from light to prevent lachrymator degradation.
Synthesis Yield
85-95% (via Bromination)
70-80% (via Friedel-Crafts)
Bromo derivatives are often easier to access from the parent ketone than Chloro derivatives.
Atom Economy
Lower (Br = 79.9 amu)
Higher (Cl = 35.5 amu)
Chloro is preferred only for industrial scale-up where waste mass is a critical KPI.
Experimental Protocols
Protocol A: Synthesis via Selective Bromination
Objective: To synthesize C₁₁H₉BrO₂ with minimal dibromo-impurity.
Dissolution: Dissolve 10 mmol of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one in 30 mL of anhydrous Dichloromethane (DCM) and 10 mL of Methanol.
Catalysis: Add 1-2 drops of concentrated HBr or glacial acetic acid to catalyze enol formation.
Addition: Cool to 0°C. Add 1.0 equivalent of Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB) dropwise over 30 minutes.
Note: PTAB is preferred for higher regioselectivity compared to elemental bromine.
Quenching: Once the red color dissipates (approx. 2 hours), quench with 10% aqueous Sodium Thiosulfate.
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallize immediately from Ethanol/Hexane (1:3) to yield pale yellow needles.
Protocol B: Elemental Analysis Preparation
Objective: To prepare the sample for CHN combustion analysis ensuring volatile impurities do not skew results.
Drying: Dry the recrystallized sample in a vacuum desiccator over P₂O₅ for 24 hours at room temperature.
Caution: Do not heat above 40°C under vacuum, as
-bromoketones can sublime or degrade.
Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).
Combustion: Run on a standard CHNS analyzer (e.g., Elementar vario EL cube) using a combustion temperature of 1150°C to ensure complete pyrolysis of the benzofuran ring.
Visualizations & Pathways
Figure 1: Synthesis & Impurity Pathway
This diagram illustrates the critical branching points where impurities (Precursor vs. Dibromo) arise, directly impacting the Elemental Analysis results.
Caption: Reaction pathway showing the origin of mono-bromo target and potential di-bromo impurity.
Figure 2: Analytical Decision Matrix
A logical workflow for validating the product based on Elemental Analysis data.
Caption: Quality control decision tree based on Carbon percentage deviations.
References
PubChem. (2025). 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one (Compound).[1][2][3] National Library of Medicine. [Link]
Manna, K., et al. (2010).[4] Synthesis and biological evaluation of some new benzofuran derivatives. (Context for benzofuran synthesis pathways). European Journal of Medicinal Chemistry.
American Elements. (2025). 2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one Product Specifications. ]">https://www.americanelements.com[3]
Personal protective equipment for handling 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one
Executive Safety Directive Immediate Hazard Alert: 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is a potent alpha-bromoketone . Compounds in this structural class are severe lachrymators (tear-inducing agents) and p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Immediate Hazard Alert: 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is a potent alpha-bromoketone . Compounds in this structural class are severe lachrymators (tear-inducing agents) and powerful alkylating agents .
Operational Rule: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood. Inhalation or ocular contact with dust/vapors will cause immediate, incapacitating irritation to mucous membranes.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the molecular behavior of the hazard.
The Mechanism (The "Why"): The alpha-carbon (adjacent to the carbonyl) is highly electrophilic due to the electron-withdrawing bromine atom. Biologically, this moiety rapidly alkylates cysteine residues on TRPA1 ion channels in the eyes and respiratory tract. This specific covalent modification triggers the "tear gas" response.
The Consequence: Unlike simple acids that cause surface burns, this compound penetrates lipophilic membranes (skin/cornea) before alkylating tissue, leading to deep, delayed, and difficult-to-treat chemical burns.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for alpha-bromoketones. The following matrix specifies the required upgrades based on permeation kinetics.
Permeation Resistance: Small halogenated organic molecules permeate standard nitrile in <15 mins. Laminate film provides >4 hours breakthrough time. The outer nitrile glove provides dexterity and grip.
Eye/Face
Chemical Splash Goggles + Face Shield (Or Full-Face Respirator)
Vapor Intrusion: Safety glasses allow lachrymatory vapors to bypass the lens. A face shield protects the neck/chin from corrosive dust settling.
Respiratory
P100/OV Cartridge (Only if outside fume hood)
Particulate & Vapor: The solid dust is the primary vector. If the fume hood sash must be raised >18 inches, a respirator is mandatory.
Body
Tyvek® Lab Coat or Apron
Retention: Cotton lab coats can trap alpha-bromoketone dust, creating a secondary exposure source during laundering.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Static electricity is the primary cause of dispersion for this fine powder.
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
Containment: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.
Technique: Do not use a spatula that requires scraping. Pour gently or use a disposable anti-static scoop.
B. Solubilization
Dissolve the solid as early as possible to eliminate the dust hazard.
Pre-measure the solvent (e.g., DCM, THF) in the reaction vessel.
Add the solid directly to the solvent.
Wash Down: Immediately rinse the neck of the flask and the weighing boat with solvent to capture adherent dust.
C. Decontamination & Quenching (The "Self-Validating" System)
Never dispose of active alpha-bromoketones directly into waste drums. You must chemically destroy the alkylating potential first.
The Quench Solution:
Reagent: 10% Sodium Thiosulfate (
) + 2% Sodium Bicarbonate () in water.
Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromide and destroying the electrophilic center. Bicarbonate prevents the formation of elemental sulfur/SO2 gas.
Protocol:
Soak all contaminated glassware/spatulas in the Quench Solution for 30 minutes.
For reaction mixtures: Add Quench Solution (1.5 molar equivalents relative to the bromoketone) and stir for 1 hour.
Validation: Check pH. If acidic, add more bicarbonate. The organic layer is now safe for standard halogenated waste disposal.
Visualized Workflows
Figure 1: PPE & Engineering Control Decision Tree
This logic gate ensures the user selects the correct protection level based on the activity.
Caption: Decision logic for selecting PPE. Note that handling solids outside a fume hood is a critical stop point requiring respiratory intervention.
Figure 2: Deactivation & Cleanup Workflow
A self-validating loop to ensure no active alkylating agent enters the waste stream.
Caption: Chemical deactivation cycle using Sodium Thiosulfate. The pH check prevents sulfur precipitation and confirms stability.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-bromo-1-(4-methoxyphenyl)ethanone (Structural Analog for Hazard Class).